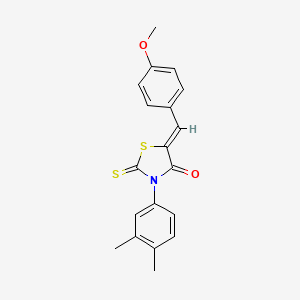
3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMPT, is a synthetic compound that has been widely studied for its potential as a growth promoter in various animal species. DMPT has been shown to increase feed intake, improve weight gain, and enhance nutrient utilization in animals.
作用机制
The exact mechanism of action of 3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, it is believed that 3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one acts as a potent activator of the hypothalamic-pituitary-gonadal axis and stimulates the release of growth hormone and other growth factors. 3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one may also enhance the activity of digestive enzymes and improve nutrient absorption in the gut.
Biochemical and Physiological Effects:
3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a range of biochemical and physiological effects in animals. These include increased feed intake, improved weight gain, enhanced nutrient utilization, and improved feed conversion efficiency. 3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one may also have beneficial effects on immune function and stress tolerance in animals.
实验室实验的优点和局限性
3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be administered orally or added to feed. 3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is also relatively inexpensive compared to other growth promoters. However, 3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the species and age of the animal.
未来方向
There are several future directions for research on 3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of 3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one's effects on different animal species, including cattle and sheep. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its potential as a growth promoter in animals.
合成方法
3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized using a variety of methods, including the reaction of 3,4-dimethylbenzaldehyde with 4-methoxybenzyl isothiocyanate in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with acetic anhydride to yield 3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Other methods of synthesis have also been reported in the literature.
科学研究应用
3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential as a growth promoter in various animal species, including fish, pigs, and poultry. In fish, 3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to increase feed intake, improve growth performance, and enhance nutrient utilization. In pigs, 3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to improve weight gain and feed conversion efficiency. In poultry, 3-(3,4-dimethylphenyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to increase body weight and improve feed conversion ratio.
属性
IUPAC Name |
(5Z)-3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c1-12-4-7-15(10-13(12)2)20-18(21)17(24-19(20)23)11-14-5-8-16(22-3)9-6-14/h4-11H,1-3H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVJHVCUQCUABD-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)
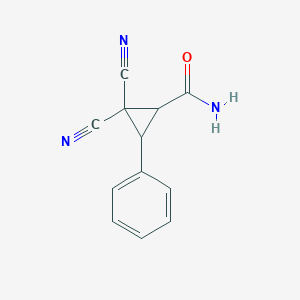
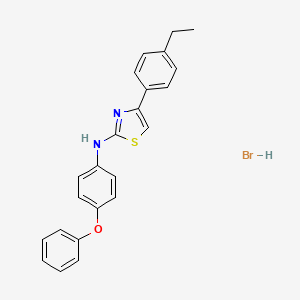

![6-(2-ethoxy-1-naphthyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891187.png)
![diethyl [2-(2-{[(4-chlorophenyl)amino]carbonyl}hydrazino)-2-oxoethyl]phosphonate](/img/structure/B4891194.png)
![[1-({1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4891203.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891205.png)
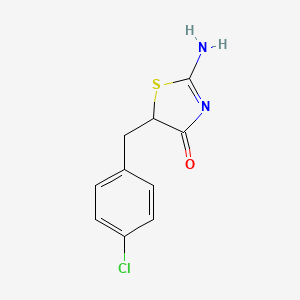
![methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4891215.png)
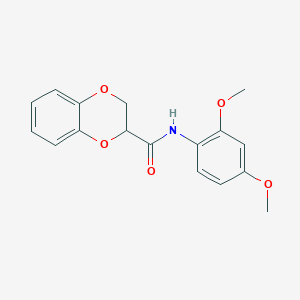
![4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4891228.png)
![2-[4-(cyclopropylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4891245.png)
![5-methyl-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B4891261.png)